
1,1-Dibutyl-2-propylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylamino propylamine can be synthesized through several methods. One common method involves the reaction of dibutylamine with acrylonitrile, followed by hydrogenation. The reaction typically occurs under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, dibutylamino propylamine is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dibutylamino propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Dibutylamino propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: Dibutylamino propylamine is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutylamino propylamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electron pairs, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Dimethylamino propylamine
- Diethylamino propylamine
- N,N-Dimethylethylenediamine
- N,N-Diethylethylenediamine
Uniqueness
Dibutylamino propylamine is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its longer alkyl chains (butyl groups) contribute to its hydrophobicity and influence its behavior in chemical reactions .
Properties
CAS No. |
61699-88-5 |
|---|---|
Molecular Formula |
C11H26N2 |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
1,1-dibutyl-2-propylhydrazine |
InChI |
InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3 |
InChI Key |
KOCQJMPHPKMWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


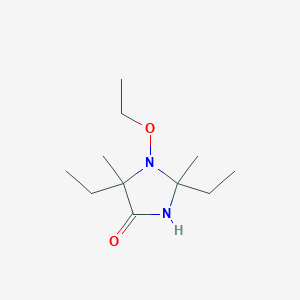
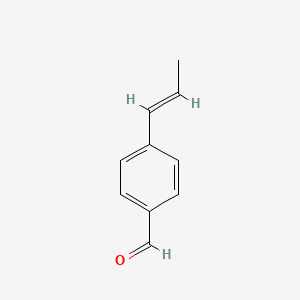
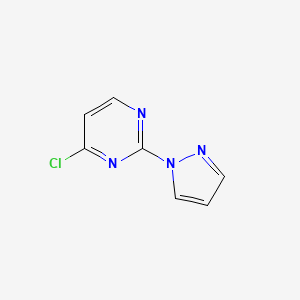
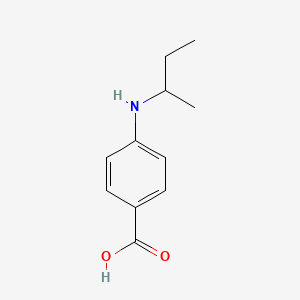
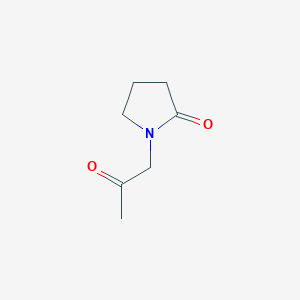

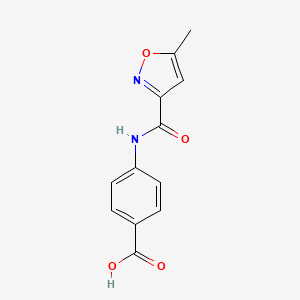
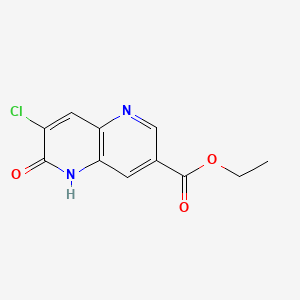
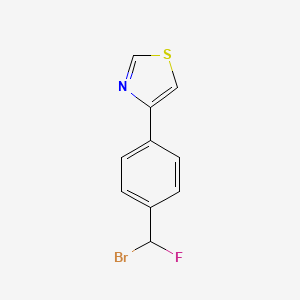
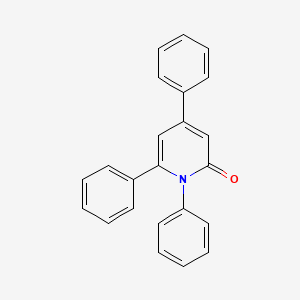
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
